![molecular formula C9H7FN2O3 B1490519 N-(2-fluoro-5-nitrophenyl)acrylamide CAS No. 1156158-72-3](/img/structure/B1490519.png)
N-(2-fluoro-5-nitrophenyl)acrylamide
Overview
Description
Synthesis Analysis
N-(4-nitrophenyl)acrylamide, a similar compound to N-(2-fluoro-5-nitrophenyl)acrylamide, has been synthesized and characterized for potential biomedical applications. This research involved both experimental and theoretical approaches, including spectroscopic techniques and Density Functional Theory.Molecular Structure Analysis
The molecular weight of N-(2-fluoro-5-nitrophenyl)acrylamide is 210.16 g/mol. The InChI Key is UKCONODVTBJGNG-UHFFFAOYSA-N.Chemical Reactions Analysis
Acrylamide derivatives, including those similar to N-(2-fluoro-5-nitrophenyl)acrylamide, have been studied for their effectiveness as corrosion inhibitors for copper in nitric acid solutions. This research utilized chemical and electrochemical methods to demonstrate that these compounds are effective corrosion inhibitors.Physical And Chemical Properties Analysis
Studies on fluoro-alkylated acrylamide oligomers, which are structurally related to N-(2-fluoro-5-nitrophenyl)acrylamide, have revealed interesting properties like solubility in water and organic solvents, and the ability to reduce surface tension effectively.Scientific Research Applications
Synthesis and Characterization for Biomedical Research
N-(4-nitrophenyl)acrylamide, a similar compound to N-(2-fluoro-5-nitrophenyl)acrylamide, has been synthesized and characterized for potential biomedical applications. This research involved both experimental and theoretical approaches, including spectroscopic techniques and Density Functional Theory. The compound was evaluated for its interaction with nucleic acid bases and certain amino acids, with implications for its use in biomedical research due to its low toxicity on cancer cells as determined by experimental studies and theoretical calculations of reactivity descriptors (Tanış, Çankaya, & Yalçın, 2019).
Corrosion Inhibition Properties
Acrylamide derivatives, including those similar to N-(2-fluoro-5-nitrophenyl)acrylamide, have been studied for their effectiveness as corrosion inhibitors for copper in nitric acid solutions. This research utilized chemical and electrochemical methods to demonstrate that these compounds are effective corrosion inhibitors, suggesting potential industrial applications (Abu-Rayyan et al., 2022).
Fluorescence Quenching Studies in Proteins
Acrylamide, a key component of N-(2-fluoro-5-nitrophenyl)acrylamide, has been utilized in fluorescence quenching studies to determine the exposure of tryptophanyl residues in proteins. This technique has applications in monitoring protein conformational changes and inhibitor binding to enzymes (Eftink & Ghiron, 1976).
Application in EGFR Binding Probes
Compounds related to N-(2-fluoro-5-nitrophenyl)acrylamide have been developed as irreversible EGFR binding probes. These molecules, particularly those substituted at specific positions, bind to the ATP binding domain of the epidermal growth factor receptor, showing potential as targeting agents for positron emission tomography (PET) (Vasdev et al., 2004).
Properties of Fluoro-alkylated Acrylamide Oligomers
Studies on fluoro-alkylated acrylamide oligomers, which are structurally related to N-(2-fluoro-5-nitrophenyl)acrylamide, have revealed interesting properties like solubility in water and organic solvents, and the ability to reduce surface tension effectively. These oligomers have shown potential in forming intra- or inter-molecular aggregates, suggesting applications in new fluorinated materials (Sawada et al., 2000).
Mechanism of Action
Compounds related to N-(2-fluoro-5-nitrophenyl)acrylamide have been developed as irreversible EGFR binding probes. These molecules, particularly those substituted at specific positions, bind to the ATP binding domain of the epidermal growth factor receptor, showing potential as targeting agents for positron emission tomography (PET).
Safety and Hazards
properties
IUPAC Name |
N-(2-fluoro-5-nitrophenyl)prop-2-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O3/c1-2-9(13)11-8-5-6(12(14)15)3-4-7(8)10/h2-5H,1H2,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKCONODVTBJGNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluoro-5-nitrophenyl)acrylamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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